molecular formula C14H10ClFN4OS B11292542 N-(3-chloro-4-fluorophenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide

N-(3-chloro-4-fluorophenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide

Cat. No.: B11292542
M. Wt: 336.8 g/mol
InChI Key: NCIHJZCEISSIQU-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated and fluorinated phenyl ring, an imidazo[4,5-b]pyridine moiety, and a sulfanylacetamide group. These structural elements contribute to its distinctive chemical properties and potential biological activities.

Properties

Molecular Formula

C14H10ClFN4OS

Molecular Weight

336.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide

InChI

InChI=1S/C14H10ClFN4OS/c15-9-6-8(3-4-10(9)16)18-12(21)7-22-14-19-11-2-1-5-17-13(11)20-14/h1-6H,7H2,(H,18,21)(H,17,19,20)

InChI Key

NCIHJZCEISSIQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE typically involves multi-step organic reactionsThe final step involves the attachment of the sulfanylacetamide group under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This often includes the use of scalable reaction conditions, efficient catalysts, and purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAM

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